Structural and LogP Differentiation vs. Methyl and Ethyl Methanesulfonates
The presence of an ether oxygen in the 2-methoxyethyl group provides a distinct structural and physicochemical profile compared to simple alkyl analogs. Its computed logP (XLogP3) is -0.5, indicating a more balanced hydrophilic-lipophilic character than methyl methanesulfonate (MMS, logP ~ -0.6) and ethyl methanesulfonate (EMS, logP ~ 0.0) [1]. This difference in lipophilicity can significantly impact its distribution and reactivity in biphasic systems or its interaction with biological membranes .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.5 (computed) |
| Comparator Or Baseline | Methyl methanesulfonate (MMS): approx. -0.6; Ethyl methanesulfonate (EMS): approx. 0.0 |
| Quantified Difference | Less lipophilic than EMS, more lipophilic than MMS |
| Conditions | Computed property (XLogP3) based on chemical structure |
Why This Matters
This differentiated lipophilicity profile is crucial for applications requiring specific solvent partitioning, such as in the design of drug delivery systems, the synthesis of amphiphilic polymers, or the optimization of reaction conditions in biphasic media.
- [1] PubChem. (2026). 2-Methoxyethyl methanesulfonate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16427-44-4 View Source
